(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: is a complex organic compound that features a unique combination of indole, thiazolidinone, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. The final step involves the formation of the thiazolidinone ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the indole and phenyl groups, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest, particularly its potential as a ligand for protein binding studies.
Medicine
Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichlorophenyl group but lacks the indole and thiazolidinone structures.
Lemon Balm Compounds: Contains bioactive compounds with antimicrobial properties but differs significantly in structure.
Uniqueness
The uniqueness of (5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C26H15Cl2F3N2OS2 |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H15Cl2F3N2OS2/c27-18-9-8-15(21(28)12-18)13-32-14-16(20-6-1-2-7-22(20)32)10-23-24(34)33(25(35)36-23)19-5-3-4-17(11-19)26(29,30)31/h1-12,14H,13H2/b23-10+ |
InChI Key |
ZRGKKYVNOFZEHP-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C/4\C(=O)N(C(=S)S4)C5=CC=CC(=C5)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=S)S4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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